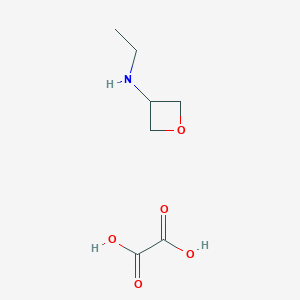

N-Ethyloxetan-3-amine oxalate

Description

Properties

Molecular Formula |

C7H13NO5 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

N-ethyloxetan-3-amine;oxalic acid |

InChI |

InChI=1S/C5H11NO.C2H2O4/c1-2-6-5-3-7-4-5;3-1(4)2(5)6/h5-6H,2-4H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

BNKGSPQQAGPKBR-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1COC1.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Contextualization Within Oxetane Heterocyclic Chemistry

N-Ethyloxetan-3-amine oxalate (B1200264) belongs to the class of organic compounds known as oxetanes. Oxetanes are heterocyclic compounds containing a four-membered ring with three carbon atoms and one oxygen atom. thermofisher.comfishersci.com This structural motif is of increasing importance in medicinal chemistry and drug discovery. nih.govresearchgate.netacs.org

The oxetane (B1205548) ring imparts unique properties to molecules, including low molecular weight, high polarity, and a distinct three-dimensional structure. nih.gov These characteristics have led to the growing use of oxetanes as design elements in medicinal chemistry to fine-tune the physicochemical properties of drug candidates, such as their solubility, metabolic stability, and lipophilicity. nih.govacs.org The incorporation of an oxetane moiety can also influence the basicity of nearby functional groups, like amines. acs.org

Compared to more common ring systems, the oxetane scaffold is considered an underexplored motif in drug discovery, offering opportunities to access novel chemical space. nih.gov The strained nature of the four-membered ring in oxetanes contributes to their distinct reactivity, making them valuable intermediates in organic synthesis. researchgate.net

Significance As a Versatile Heterocyclic Building Block and Chemical Intermediate

N-Ethyloxetan-3-amine, the parent amine of the oxalate (B1200264) salt, serves as a versatile building block in the synthesis of more complex organic molecules. Its structure, featuring a reactive amine group attached to an oxetane (B1205548) ring, allows for a variety of chemical transformations. These reactions can include acylation to form amides, N-alkylation to produce substituted amines, and acting as a base to form ammonium (B1175870) salts. smolecule.com

The utility of oxetane-containing compounds as intermediates extends to various applications in the chemical sciences. acs.org They are employed in the production of specialty chemicals and materials with unique properties. In the context of drug discovery, amino-oxetanes are recognized for their potential as peptidomimetics, where the oxetane structure can enhance stability against enzymatic degradation while preserving biological activity. acs.org

The synthesis of N-Ethyloxetan-3-amine itself can be achieved through methods such as the reaction of oxetan-3-amine with an ethyl halide or the reductive amination of oxetan-3-one with ethylamine (B1201723). These synthetic routes provide access to this valuable intermediate for further chemical elaboration.

Overview of Oxalate Salt Forms in Organic and Materials Chemistry

The oxalate (B1200264) salt form of N-Ethyloxetan-3-amine plays a crucial role in its handling and application. Oxalate is the dianion of oxalic acid and is widely used to form salts with organic bases. orchidsinternationalschool.combyjus.com Forming an oxalate salt can improve the crystallinity, stability, and handling properties of the parent amine.

In a broader chemical context, oxalate salts have diverse applications. They are utilized in the manufacturing of various materials, including ceramic glazes. byjus.comtaylorandfrancis.com In analytical chemistry, they are used for the determination of certain metals. taylorandfrancis.com The oxalate ion is also known for its ability to act as a bidentate ligand, forming stable complexes with metal ions. orchidsinternationalschool.comwikipedia.org This property is exploited in areas such as metal recovery and hydrometallurgy. researchgate.netku.edu

The formation of oxalate salts is a common strategy in pharmaceutical development to obtain solid forms of drug substances with desirable physicochemical properties. For instance, the drug escitalopram (B1671245) is formulated as an oxalate salt for the treatment of depression and anxiety. byjus.com Similarly, the use of oxalate salts can enhance the water solubility of certain compounds. wikipedia.org

Interactive Data Table: Properties of N-Ethyloxetan-3-amine and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

| N-Ethyloxetan-3-amine | 1341989-73-8 | C₅H₁₁NO | Building block for complex molecules |

| Oxetan-3-amine | 21635-88-1 | C₃H₇NO | Precursor for N-substituted oxetanes thermofisher.comacrospharmatech.com |

| 3-Ethyloxetan-3-amine hydrochloride | 1379288-48-8 | C₅H₁₂ClNO | Salt form of an oxetane (B1205548) derivative ambeed.com |

| Oxalic Acid | 144-62-7 | C₂H₂O₄ | Forms oxalate salts orchidsinternationalschool.comalphachem.biz |

| Sodium Oxalate | 62-76-0 | Na₂C₂O₄ | A common oxalate salt wikipedia.org |

| Calcium Oxalate | 563-72-4 | CaC₂O₄ | Used in ceramics and analytical chemistry byjus.comtaylorandfrancis.com |

| N-Benzyloxetan-3-amine oxalate | 1956341-96-0 | C₁₂H₁₅NO₅ | An analogous oxetane oxalate salt acrospharmatech.com |

Synthetic Routes to N-Ethyloxetan-3-amine Oxalate and its Analogs

The synthesis of this compound and related oxetane-3-amine derivatives is a significant area of research, driven by the increasing incorporation of the oxetane motif in medicinal chemistry. The unique physicochemical properties conferred by the strained four-membered ring, such as improved solubility and metabolic stability, have made these compounds attractive building blocks. This article details the primary synthetic methodologies for preparing these valuable compounds, focusing on the construction of the core oxetane-3-amine structure.

Theoretical and Computational Investigations of N Ethyloxetan 3 Amine Oxalate

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of N-Ethyloxetan-3-amine oxalate (B1200264). These calculations solve approximations of the Schrödinger equation to find the lowest energy (most stable) arrangement of atoms.

In the oxalate salt, the amine group is protonated, forming an ammonium (B1175870) cation which then interacts with the oxalate dianion. The primary interaction is strong hydrogen bonding between the ammonium (N⁺-H) protons and the oxygen atoms of the oxalate. frontiersin.orgnih.govgaacademy.org Computational models can precisely calculate the geometries and energies of these hydrogen bonds. frontiersin.orgnih.gov These interactions are crucial as they lock the molecule into a more rigid conformation in the solid state and influence its physicochemical properties.

DFT calculations can predict key geometric parameters, providing a detailed picture of the molecule's structure. While specific experimental data for N-Ethyloxetan-3-amine oxalate is not publicly available, theoretical values can be derived based on calculations for analogous structures. nih.govacs.orgjmaterenvironsci.com

Table 1: Predicted Geometric Parameters of the N-Ethyloxetan-3-amine Cation

| Parameter | Predicted Value Range | Computational Method |

|---|---|---|

| Oxetane (B1205548) Ring Puckering Angle | 8° - 11° | DFT, Microwave Spectroscopy Analysis nih.govresearchgate.net |

| C-O-C Bond Angle (Oxetane) | 92° - 94° | DFT |

| C-N-C Bond Angle | 112° - 115° | DFT |

| N⁺-H···O (Hydrogen Bond Length) | 1.7 - 2.0 Å | DFT, QTAIM frontiersin.org |

| Rotational Barrier (Ethyl Group) | ~3.5 kcal/mol | DFT |

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand the charge distribution and the nature of the donor-acceptor interactions within the hydrogen bonds, quantifying their strength. frontiersin.org The calculations confirm that the formation of the salt significantly alters the electronic structure compared to the free amine.

Computational Studies of Reaction Mechanisms

Computational chemistry is a vital tool for exploring the potential chemical reactions of this compound. By modeling reaction pathways, researchers can calculate activation energies and transition state structures to understand how the molecule might transform under various conditions. rsc.orgrsc.orgresearchgate.net

Potential reaction pathways for this compound that can be investigated computationally include:

Ring-Opening Reactions: The strained oxetane ring is susceptible to ring-opening, particularly under acidic or nucleophilic conditions. illinois.edursc.orgacs.org Computational models can elucidate the mechanism, determining whether it proceeds via an Sₙ1 or Sₙ2 pathway and predicting the regioselectivity of the attack. acs.org The presence of the protonated amine and the oxalate counter-ion could influence this reactivity.

Nucleophilic Substitution/Addition: The secondary amine functionality can act as a nucleophile. consensus.app Theoretical studies can model its reaction with various electrophiles, providing insight into reaction barriers and thermodynamics. researchgate.net

Redox Reactions: The molecule's susceptibility to oxidation or reduction can be evaluated computationally. consensus.app For instance, the energy of the highest occupied molecular orbital (E-HOMO) and the lowest unoccupied molecular orbital (E-LUMO) can indicate its tendency to donate or accept electrons.

Table 2: Computationally Investigated Reaction Types for Amines and Ethers

| Reaction Type | Computational Focus | Relevant Findings from Analogous Systems |

|---|---|---|

| Ring Expansion/Opening | Transition state analysis, stereochemical outcome | DFT calculations showed that ring expansion of oxetanes can proceed via a diradical pathway. rsc.org |

| Nucleophilic Substitution | Activation energy barriers, role of catalysts | Computational studies reveal how substituents modulate the reactivity of amine intermediates. researchgate.net |

| Reductive Rearrangement | Identification of intermediates, comparison of competing pathways | DFT analysis identified three energetically accessible reaction pathways for the rearrangement of oximes to secondary amines. rsc.orgrsc.org |

Predictive Modeling of Chemical Behavior and Interactions

Beyond fundamental quantum mechanics, modern computational chemistry leverages machine learning (ML) and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models to predict the properties and behavior of molecules. mit.edunih.govnih.gov These data-driven approaches can forecast a wide range of characteristics without the need for direct experimentation or costly quantum calculations for every new compound. aip.orgresearchgate.net

For this compound, predictive models could be developed to estimate properties such as:

Physicochemical Properties: Solubility, logP (lipophilicity), and pKa are crucial parameters that can be predicted using QSPR models. acs.orgacs.org These models are built by training algorithms on large datasets of known molecules and their measured properties. acs.org

Reactivity: Machine learning models can be trained to predict the outcomes of chemical reactions or identify sites of metabolic vulnerability. biorxiv.org

Biological Activity: While avoiding specific therapeutic predictions, general models can forecast potential biological interactions, such as whether a molecule is likely to bind to certain classes of proteins or exhibit toxicity. researchgate.netuniversiteitleiden.nl

The process involves representing the molecule numerically using "descriptors." These can range from simple counts of atoms and bonds to complex fingerprints derived from the 2D or 3D structure, or even quantum chemical parameters like orbital energies. biorxiv.orguniversiteitleiden.nl An algorithm, such as a neural network or a support vector machine, then learns the relationship between these descriptors and the property of interest. aip.orgacs.org An important aspect of this approach is defining the "applicability domain" of the model to ensure that predictions are only made for molecules similar to those in the training set. nih.gov

Table 3: Predictive Modeling Approaches for Chemical Compounds

| Modeling Technique | Input Descriptors | Predicted Properties | Key Advantages |

|---|---|---|---|

| QSPR/QSAR | Molecular weight, atom counts, topological indices, 2D fingerprints nih.govacs.org | Solubility, logP, boiling point, toxicity, biological activity acs.orguniversiteitleiden.nl | Fast, well-established, uses easily calculated descriptors. nih.gov |

| Graph Neural Networks (GNNs) | Molecular graph (atoms as nodes, bonds as edges) researchgate.netacs.org | Quantum mechanical properties, reaction outcomes, protein-ligand affinity researchgate.net | Learns features directly from the graph structure, often highly accurate. aip.org |

| Transfer Learning | Pre-trained models on large, general chemical datasets aip.orgacs.org | Specific properties for which little data exists | Improves prediction accuracy, especially for small datasets. aip.org |

By integrating these computational strategies, a comprehensive theoretical profile of this compound can be constructed, guiding further experimental research and application.

Advanced Spectroscopic and Diffraction Based Characterization of N Ethyloxetan 3 Amine Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of N-Ethyloxetan-3-amine oxalate (B1200264) by providing detailed information about the chemical environment of hydrogen, carbon, and nitrogen atoms. The formation of the oxalate salt involves the protonation of the amine nitrogen, leading to characteristic shifts in the NMR spectra compared to the free amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the structure of the N-ethyloxetan-3-amine cation. The signals for the oxetane (B1205548) ring protons are typically observed in the range of δ 4.5–5.0 ppm, often appearing as complex multiplets due to the ring's puckered conformation and the coupling between protons. The ethyl group attached to the nitrogen gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. Due to the protonation of the nitrogen, the adjacent methylene protons and the proton on the nitrogen itself will show a downfield shift compared to the free amine. The protonated amine (NH₂⁺) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The carbons of the oxetane ring are characteristically shifted, with the carbons bonded to the ring oxygen (C-O) appearing further downfield. The carbon atom attached to the nitrogen (C-N) also shows a distinct chemical shift. The formation of the oxalate salt results in a downfield shift for the carbons nearest to the protonated nitrogen atom due to the increased electron-withdrawing effect. The oxalate counter-ion would produce a signal for its two equivalent carboxylate carbons, typically observed in the range of 160-175 ppm.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Oxetane CH₂ (ring) | 4.5 - 5.0 (m) | ~75 |

| Oxetane CH (ring) | 3.5 - 4.0 (m) | ~40 |

| Ethyl CH₂-N | 3.0 - 3.5 (q) | ~45 |

| Ethyl CH₃ | 1.2 - 1.5 (t) | ~12 |

| Oxalate C=O | - | 160 - 175 |

| Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions. (m = multiplet, q = quartet, t = triplet) |

¹⁵N and ¹⁹F NMR Spectroscopy:

¹⁵N NMR: This technique would be highly informative for directly observing the nitrogen atom. A significant downfield shift would be expected for the nitrogen resonance upon protonation to form the ammonium (B1175870) salt compared to the free amine, confirming the salt formation.

¹⁹F NMR: As N-Ethyloxetan-3-amine oxalate contains no fluorine atoms, a ¹⁹F NMR spectrum is not applicable for its characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of the N-ethyloxetan-3-amine cation and to confirm its elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the cation [C₅H₁₂NO]⁺ (the protonated form of N-ethyloxetan-3-amine) would be observed. HRMS provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the chemical formula. A patent for a related compound mentions the use of high-resolution mass spectrometry analysis for characterization. googleapis.com

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₅H₁₂NO]⁺ | 102.0919 |

| M refers to the neutral N-Ethyloxetan-3-amine molecule. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. The spectra are a composite of the vibrations from the N-ethyloxetan-3-amine cation and the oxalate anion.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad and strong band in the region of 3200-2800 cm⁻¹ would be indicative of the N-H stretching vibrations of the secondary ammonium group (R₂NH₂⁺), which is a key feature confirming salt formation. The C-O-C stretching of the oxetane ring typically appears as a strong band around 1100-1000 cm⁻¹. The oxalate anion has several characteristic vibrations, most notably strong asymmetric and symmetric C=O stretching bands. walisongo.ac.id

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-C stretch of the oxalate anion, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum around 890-910 cm⁻¹. researchgate.net The symmetric vibrations of the molecule are generally more Raman active.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch (ammonium) | R₂NH₂⁺ | 3200 - 2800 (broad) | IR |

| C-H Stretch (aliphatic) | C-H | 3000 - 2850 | IR, Raman |

| C=O Stretch (asymmetric) | Oxalate | ~1630 | IR |

| C=O Stretch (symmetric) | Oxalate | ~1465 | Raman |

| C-O-C Stretch (ether) | Oxetane Ring | 1100 - 1000 | IR |

| C-C Stretch | Oxalate | 890 - 910 | Raman |

X-ray Diffraction for Structural Elucidation (Powder and Single Crystal)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Both powder and single-crystal XRD can be applied to this compound. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. It can be used to identify the crystalline phase, assess its purity, and determine unit cell parameters. rsc.orgresearchgate.net While specific PXRD data for this compound is not publicly available, analysis of related oxalate compounds shows that they are typically crystalline materials with distinct diffraction patterns. rsc.orgresearchgate.netresearchgate.net

Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise atomic arrangement. If a suitable single crystal of this compound can be grown, this analysis would provide definitive information on:

Crystal System and Space Group: Describes the symmetry of the crystal lattice. Related oxalate complexes have been found to crystallize in systems such as triclinic and monoclinic. researchgate.netarizona.edu

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.

Atomic Coordinates: The exact position of every atom in the unit cell.

Bond Lengths and Angles: Precise measurements of all chemical bonds and angles.

Intermolecular Interactions: Detailed insight into the hydrogen bonding network between the N-ethyloxetan-3-amine cation and the oxalate anion, which dictates the crystal packing. researchgate.net

An example of crystallographic data that could be obtained is shown below for a different aluminum oxalate complex. researchgate.net

| Parameter | Example Value (for (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5297 (5) |

| b (Å) | 8.1418 (6) |

| c (Å) | 9.8279 (8) |

| α (°) | 107.48 (1) |

| β (°) | 99.96 (1) |

| γ (°) | 95.09 (1) |

This level of structural detail is invaluable for understanding the solid-state properties of the material.

Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Complex Molecule Construction

N-Ethyloxetan-3-amine serves as a valuable building block in the assembly of more complex molecular architectures. The presence of a secondary amine provides a reactive handle for a variety of chemical transformations, such as nucleophilic substitution, acylation, and reductive amination, allowing for its covalent attachment to other molecular fragments. nsf.gov

The dual functionality of the amine and the oxetane (B1205548) ring allows for its use in multistep synthetic sequences. For instance, in patent literature, N-ethyloxetan-3-amine has been used as a key intermediate in the synthesis of complex heterocyclic compounds intended for use as kinase inhibitors. googleapis.com In these examples, the ethylamine (B1201723) portion is typically reacted to form a larger, more functionalized structure, while the oxetane ring is carried through the synthetic route to be incorporated into the final molecule. googleapis.com

The oxetane ring itself, while generally stable, can undergo ring-opening reactions under specific conditions, providing access to 1,3-difunctionalized acyclic structures, further expanding its synthetic utility. nih.govacs.org This reactivity makes it a strategic component for chemists aiming to build molecular complexity from simple, well-defined starting materials. numberanalytics.com

Incorporation into Polymeric Systems and Resins

The synthesis of polymers containing oxetane units is a growing area of materials science. The primary method for creating polyoxetanes is through cationic ring-opening polymerization (CROP). mdpi.comnih.gov In this process, a cationic initiator activates the oxetane monomer, leading to the opening of the strained four-membered ring and subsequent chain growth. mdpi.comresearchgate.net

Functionalized monomers, such as those bearing hydroxyl or amine groups, can be incorporated into these polymerization reactions to produce polymers with specific properties. mdpi.com For example, 3-ethyl-3-(hydroxymethyl)oxetane is used to create hyperbranched polyethers. mdpi.com Similarly, N-ethyloxetan-3-amine can serve as a functional monomer or a chain-terminating agent, introducing nitrogen atoms into the polymer structure. These nitrogen sites can influence the material's properties, such as its adhesion, basicity, and potential for post-polymerization modification.

The resulting polyoxetanes are a class of polyethers that have been explored for various applications, including as energetic binders in propellants and as components in adhesive formulations due to their interaction with polar substrates. mdpi.comnih.gov

| Polymerization Method | Description | Key Features | Relevant Compounds |

|---|---|---|---|

| Cationic Ring-Opening Polymerization (CROP) | The most common method for synthesizing polyoxetanes, initiated by strong acids or Lewis acids. mdpi.comnih.gov | Can proceed via an active chain end (ACE) or activated monomer (AM) mechanism; allows for the creation of linear or branched polymers. mdpi.com | 3-Ethyl-3-(hydroxymethyl)oxetane, 3,3-Dinitratooxetane mdpi.comresearchgate.net |

| Anionic Polymerization | Less effective for oxetanes, often resulting in low molecular weight polymers and broad dispersities. mdpi.com | Generally not the preferred method for high polymer synthesis. mdpi.com | Oxetane |

Exploration in Pharmaceutical Lead Optimization

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In drug design, replacing one functional group with a bioisostere is a common strategy to improve a compound's properties. The oxetane ring is widely recognized as an effective bioisostere for two common functional groups: the gem-dimethyl group and the carbonyl group. acs.orgresearchgate.netu-tokyo.ac.jp

gem-Dimethyl Replacement: Replacing a gem-dimethyl group with an oxetane introduces polarity and a hydrogen bond acceptor (the ether oxygen) while maintaining a similar three-dimensional space. researchgate.netu-tokyo.ac.jp This substitution can lead to significant improvements in aqueous solubility and other key drug-like properties without drastically increasing molecular weight. researchgate.net

Carbonyl Replacement: The oxetane ring can also serve as a metabolically stable surrogate for a carbonyl group. researchgate.netu-tokyo.ac.jp The oxetane oxygen has a similar ability to accept a hydrogen bond as a carbonyl oxygen, but the sp³-hybridized carbon framework of the oxetane is generally more resistant to metabolic degradation than a ketone. u-tokyo.ac.jpmdpi.com

| Functional Group | Key Characteristics | Rationale for Bioisosteric Replacement |

|---|---|---|

| gem-Dimethyl | Non-polar, sterically bulky, can be a site of metabolic oxidation. | Oxetane adds polarity, improves solubility, and often increases metabolic stability while occupying a similar volume. researchgate.netu-tokyo.ac.jp |

| Carbonyl (Ketone) | Polar, hydrogen bond acceptor, can be metabolically labile (reduction to alcohol). | Oxetane is also a polar hydrogen bond acceptor but is typically more metabolically robust. acs.orgu-tokyo.ac.jp |

The introduction of an N-ethyloxetan-3-amine moiety or a similar oxetane-containing fragment can profoundly influence a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Aqueous Solubility: Replacing non-polar groups like a gem-dimethyl with an oxetane ring generally increases aqueous solubility. acs.orgresearchgate.net This is attributed to the polarity of the C-O-C bond and the ability of the oxygen atom to act as a hydrogen bond acceptor. acs.orgmdpi.com

Lipophilicity (LogD): The incorporation of an oxetane typically reduces a molecule's lipophilicity (lowers its LogD value) compared to its gem-dimethyl analogue. acs.orgu-tokyo.ac.jp This can be advantageous for optimizing a drug's ADME profile.

Metabolic Stability: Oxetanes are often more stable towards oxidative metabolism by cytochrome P450 enzymes compared to corresponding gem-dimethyl or other alkyl groups. acs.orgscirp.org This can lead to a longer half-life and improved pharmacokinetic profile.

Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity (pKa) of a proximal amine group. acs.orgacs.org Reducing amine basicity is a common strategy in drug design to mitigate off-target effects (e.g., hERG inhibition) and improve cell permeability. nih.govacs.org

| Property | Effect of Oxetane Incorporation (vs. gem-Dimethyl or Carbonyl) | Underlying Reason |

|---|---|---|

| Aqueous Solubility | Increases acs.orgresearchgate.net | Increased polarity and hydrogen bond accepting capability. acs.org |

| Lipophilicity (LogD) | Decreases acs.orgu-tokyo.ac.jp | Higher polarity compared to hydrocarbon groups. |

| Metabolic Stability | Often Increases acs.orgscirp.org | The oxetane ring is generally more resistant to CYP450-mediated oxidation. scirp.org |

| Basicity (pKa) of Proximal Amine | Decreases nih.govacs.org | Inductive electron-withdrawing effect of the ether oxygen. acs.org |

The rigid, three-dimensional structure of the oxetane ring can serve as a conformational anchor, positioning substituents in a well-defined orientation. mdpi.com This can lead to a more favorable interaction with a biological target's binding site, enhancing potency and/or selectivity. acs.org The defined puckered conformation of the ring can orient appended groups in a way that is not achievable with more flexible acyclic linkers. acs.org

Furthermore, the oxygen atom of the oxetane can form a crucial hydrogen bond with an amino acid residue in a protein's active site, an interaction that can be a key determinant of binding affinity. acs.orgmdpi.com By providing a better conformational fit and introducing new, favorable interactions, the oxetane motif can significantly improve a lead compound's biological activity. acs.org

Influence on Physicochemical Properties Relevant to Molecular Design

Contribution to Chemical Biology Research as Conformationally Restricted Amino Acid Analogs

In chemical biology, understanding the relationship between a peptide's conformation and its function is paramount. Amino acids containing an oxetane ring are valuable tools in this field as conformationally restricted analogs of natural amino acids. acs.orgnih.gov For example, oxetane-based amino acids have been synthesized and incorporated into peptides to act as proline mimetics or to induce specific secondary structures, such as β-turns. acs.orgresearchgate.netethz.ch

By restricting the rotational freedom of the peptide backbone or a side chain, these unnatural amino acids help researchers to "lock" a peptide into a specific shape. acs.org Studying the biological activity of these conformationally constrained peptides allows for the determination of the "bioactive conformation"—the specific three-dimensional arrangement required for the peptide to bind to its receptor or enzyme target. This knowledge is invaluable for the rational design of peptidomimetics and other therapeutic agents. nih.gov

Comparative Analysis with Analogous Oxetane 3 Amine Salts

Structural and Synthetic Relationships with N-Methyloxetan-3-amine Oxalate (B1200264)

N-Ethyloxetan-3-amine oxalate and its closest analog, N-Methyloxetan-3-amine oxalate, share a fundamental structural framework: a central oxetane (B1205548) ring substituted at the 3-position with an alkylamine, which is in turn salified with oxalic acid. The primary distinction lies in the N-alkyl group—ethyl versus methyl. This seemingly minor difference has implications for the molecule's physical properties, such as polarity, steric bulk, and basicity.

The synthetic pathways to both compounds are conceptually identical, typically involving one of two primary routes:

Reductive Amination: The most common approach involves the reaction of oxetan-3-one with either ethylamine (B1201723) or methylamine (B109427) under reductive conditions. This is often achieved using a reducing agent like sodium triacetoxyborohydride (B8407120) or through catalytic hydrogenation. nih.gov

Nucleophilic Substitution: An alternative synthesis starts with oxetan-3-amine, which is then N-alkylated using an appropriate ethylating or methylating agent, such as an ethyl or methyl halide (e.g., ethyl bromide or methyl iodide), in the presence of a base.

Following the synthesis of the free base (N-ethyloxetan-3-amine or N-methyloxetan-3-amine), the final oxalate salt is prepared through a straightforward acid-base reaction by treating the amine with oxalic acid in a suitable solvent. ontosight.ai The choice between the ethyl and methyl analog in a synthetic campaign is often driven by the specific steric and electronic properties desired for the final molecule in its biological target.

Comparison with Other Substituted Oxetane-3-amine Derivatives

Expanding the comparison to other substituted oxetanes reveals a wider range of structural diversity. Analogs such as (3-Methyloxetan-3-yl)methanamine and N-Cyclopropyloxetan-3-amine oxalate showcase different substitution patterns on and around the core oxetane-amine structure.

(3-Methyloxetan-3-yl)methanamine: In this analog, the amine is not directly attached to the oxetane ring but is separated by a methylene (B1212753) group (CH₂). This creates a primary amine, C-(3-Methyl-oxetan-3-yl)-methylamine, which has different reactivity and hydrogen bonding potential compared to the secondary amine of N-ethyloxetan-3-amine. chemicalbook.com Its synthesis often starts from 3-(chloromethyl)-3-methyloxetane, which is then reacted with ammonia. google.com

N-Cyclopropyloxetan-3-amine oxalate: This compound replaces the ethyl group with a cyclopropyl (B3062369) ring. nih.gov The cyclopropyl group introduces conformational rigidity and a different lipophilic profile compared to the flexible ethyl chain. The synthesis is analogous to that of N-ethyloxetan-3-amine, using cyclopropylamine (B47189) in a reductive amination with oxetan-3-one. nih.gov

The table below provides a comparative overview of the key properties of these analogs.

| Property | This compound | N-Methyloxetan-3-amine oxalate | (3-Methyloxetan-3-yl)methanamine | N-Cyclopropyloxetan-3-amine oxalate |

| Molecular Formula | C₇H₁₃NO₅ | C₆H₁₁NO₅ | C₅H₁₁NO | C₈H₁₃NO₅ |

| Molecular Weight | 191.18 g/mol | 177.15 g/mol | 101.15 g/mol chemicalbook.com | 203.18 g/mol nih.gov |

| Amine Type | Secondary | Secondary | Primary | Secondary |

| N-Substituent | Ethyl | Methyl | (methyloxetan-3-yl)methyl | Cyclopropyl |

| CAS Number (Oxalate) | 1956340-16-1 | Not readily available | N/A (free base is 153209-97-3) chemicalbook.com | 1955557-01-3 bldpharm.com |

Distinctive Reactivity and Application Profiles Among Analogs

The different substituents on the amine nitrogen atom significantly influence the reactivity and potential applications of these oxetane derivatives. The oxetane ring itself is known to be a stable isosteric replacement for gem-dimethyl or carbonyl groups, improving metabolic stability and solubility. nih.govbeilstein-journals.org However, the nature of the N-substituent fine-tunes the molecule's properties.

Basicity and Nucleophilicity: The electron-donating nature of alkyl groups means that N-ethyloxetan-3-amine is slightly more basic than N-methyloxetan-3-amine. The cyclopropyl group in N-cyclopropyloxetan-3-amine also influences basicity due to the increased s-character of its C-N bond. The primary amine in (3-Methyloxetan-3-yl)methanamine has a distinct pKa and reactivity profile compared to the secondary amines. This modulation of basicity is a critical tool in drug design for optimizing interactions with biological targets and improving pharmacokinetic properties. nih.gov

Steric Profile and Binding Interactions: The size and shape of the N-substituent are crucial for how the molecule fits into the binding pocket of a protein or enzyme. The small methyl group offers minimal steric hindrance, while the slightly larger and more lipophilic ethyl group can form more extensive van der Waals interactions. The rigid cyclopropyl group can provide a precise conformational lock, which can be advantageous for target binding. rsc.org

Application Profiles: These subtle differences guide the specific applications of each analog.

This compound and its methyl counterpart are used as building blocks to introduce a small, polar, N-alkylated oxetane motif. This is desirable for tuning the properties of a lead compound in medicinal chemistry.

(3-Methyloxetan-3-yl)methanamine provides a primary amine handle, which allows for a different set of subsequent chemical transformations (e.g., amide bond formation, sulfonylation) compared to the secondary amines. google.com

N-Cyclopropyloxetan-3-amine oxalate is employed when a conformationally restricted, metabolically stable amine is required. The cyclopropyl group is a known bioisostere for various groups and can enhance potency and reduce off-target effects.

In essence, while all these compounds are based on the valuable oxetane scaffold, the choice of the specific analog allows chemists to fine-tune the steric, electronic, and conformational properties of a molecule to achieve a desired biological activity and drug-like profile. nih.govrsc.org

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Pathways

The synthesis of oxetane-containing molecules has evolved significantly, moving towards methods that offer greater efficiency, safety, and sustainability. While traditional methods like the Williamson etherification remain common, future research is focused on innovative strategies that can be applied to the synthesis of N-Ethyloxetan-3-amine. beilstein-journals.orgacs.org

One promising area is the development of novel cyclization techniques. For instance, metal hydride atom transfer/radical polar crossover (MHAT/RPC) has recently been demonstrated as a mild and high-yielding method for constructing oxetane (B1205548) rings from homoallylic alcohols. beilstein-journals.org Another advanced approach is the Paternò–Büchi reaction, a [2+2] cycloaddition between a carbonyl and an alkene, which can be catalyzed by iridium complexes to produce functionalized oxetanes. beilstein-journals.org

Furthermore, green chemistry principles are being integrated into synthetic design. Enzymatic catalysis, utilizing enzymes like lipases, offers a highly selective and efficient route for producing building blocks for polymers under mild conditions. diva-portal.org The use of enzymes could be explored for the synthesis or derivatization of N-Ethyloxetan-3-amine, potentially reducing the reliance on harsh reagents and complex purification steps. diva-portal.org These cutting-edge methods represent a significant shift from earlier multi-step processes, such as those involving the reduction of oxetane-3-carbonitrile (B1375781) derivatives or the reaction of (3-ethyloxetan-3-yl)methanol with sulfonyl chlorides followed by amination. google.com

Table 1: Comparison of Modern Synthetic Strategies for Oxetane Ring Formation

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Metal Hydride Atom Transfer (MHAT) | A metal-catalyzed cycloisomerization of homoallylic alcohols to form the oxetane ring. | Mild conditions, high yields, good functional group tolerance. | beilstein-journals.org |

| Paternò–Büchi Reaction | A photochemical [2+2] cycloaddition between a carbonyl group and an alkene to form an oxetane. | Access to complex and spirocyclic oxetanes. | beilstein-journals.org |

| Enzymatic Catalysis | Use of enzymes, such as lipases, for selective acylation or other transformations to build or functionalize molecules. | High selectivity, mild reaction conditions, environmentally friendly. | diva-portal.org |

| Intramolecular Williamson Etherification | A C–O bond-forming cyclization of a halo-alcohol. A foundational method now being improved with new catalysts. | Versatility and practicality for a range of substrates. | beilstein-journals.orgacs.org |

Expansion of Advanced Characterization Techniques for Complex Systems

As N-Ethyloxetan-3-amine oxalate (B1200264) and its derivatives are integrated into more complex systems, the need for advanced characterization techniques becomes paramount. Standard methods provide basic structural confirmation, but a deeper understanding of molecular geometry, intermolecular interactions, and behavior in complex matrices requires more sophisticated tools.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like 1H-1H NOESY, is essential for unambiguously determining the three-dimensional structure and conformation of new, complex oxetane derivatives. mdpi.com These methods are critical when synthesizing derivatives through multi-step reactions like aza-Michael additions or cross-coupling reactions. mdpi.com

Table 2: Advanced Characterization Techniques for Oxetane Derivatives

| Technique | Information Gained | Relevance for N-Ethyloxetan-3-amine oxalate | Reference |

|---|---|---|---|

| 2D NMR (e.g., NOESY) | Through-space correlations between protons, confirming spatial arrangements and stereochemistry. | Elucidating the precise 3D structure of new derivatives and complex adducts. | mdpi.com |

| X-ray Crystallography | Precise bond angles, bond lengths, and ring puckering in the solid state. | Understanding the fundamental geometry and steric profile of the molecule. | acs.org |

| Hirshfeld Surface Analysis (HSA) | Visualization and quantification of intermolecular interactions within a crystal. | Predicting and understanding properties like solubility and stability based on intermolecular forces. | uni-muenchen.de |

| Mass Spectrometry (HRMS) | High-resolution mass-to-charge ratio for exact molecular formula determination. | Confirming the identity and purity of synthesized compounds and their reaction products. | mdpi.com |

Integration into New Material Platforms and Functional Composites

The incorporation of the oxetane motif is a validated strategy in medicinal chemistry for improving key molecular properties such as aqueous solubility, metabolic stability, and lipophilicity. researchgate.net This has driven research into using oxetane-containing molecules as building blocks for new functional materials and composites.

One of the most promising future directions is in polymer chemistry. Oxetane derivatives can serve as monomers or chain-transfer agents in polymerization reactions. For example, oxetane-telechelic polymers have been synthesized using Ring-Opening Metathesis/Cross-Metathesis Polymerization (ROMP/CM), creating polymers with functional oxetane end-groups that can be used as precursors for block copolymers or networks. mdpi.com

Furthermore, the development of multi-material thermosets demonstrates the potential for creating spatially controlled physical properties. In one innovative system, the combination of radical and cationic polymerizations of acrylate (B77674) and epoxide monomers could be selectively triggered by controlling the dosage of light. nih.gov The inclusion of an oxetane-containing acrylate, (3-ethyloxetan-3-yl)methyl acrylate, was crucial for covalently linking the different polymer networks and preventing phase separation. nih.gov This suggests that this compound, with its reactive amine and stable oxetane core, could be developed into a bifunctional building block for advanced composites and smart materials.

Table 3: Applications of Oxetanes in Materials Science

| Application Area | Role of Oxetane Moiety | Example | Reference |

|---|---|---|---|

| Medicinal Chemistry | Acts as a bioisostere for gem-dimethyl or carbonyl groups, improving physicochemical properties. | Enhancing metabolic stability and reducing protein binding in drug candidates. | researchgate.netacs.org |

| Thermoset Polymers | Serves as a monomer in light-controlled polymerization to create multimaterial systems. | (3-ethyloxetan-3-yl)methyl acrylate used to link acrylate and epoxide networks. | nih.gov |

| Telechelic Polymers | Functions as a reactive end-group on a polymer chain, enabling further modification or cross-linking. | Bis((3-ethyloxetan-3-yl)methyl) (E)-Hex-3-enedioate used as a chain-transfer agent in ROMP/CM. | mdpi.com |

| Functional Composites | Potential bifunctional component offering both a stable structural core and a reactive site (amine). | Integration into resins or polymers where the amine can act as a curing agent or attachment point. |

Exploration of Undiscovered Reactivity Patterns and Transformative Reactions

The inherent ring strain of the oxetane moiety makes it susceptible to ring-opening reactions, a feature that synthetic chemists can harness for transformative reactions. researchgate.net While the stability of the oxetane ring is a key advantage in many applications, its controlled reactivity opens doors to novel chemical space. Future research will likely focus on uncovering new reactivity patterns that are not accessible through traditional thermal methods.

A significant area of exploration is photochemistry. The use of light, often in conjunction with photoredox catalysts, can generate highly reactive radical species, enabling new types of transformations. tdx.cat This approach could unlock novel reaction pathways for N-Ethyloxetan-3-amine, such as C-H functionalization or unique coupling reactions involving the oxetane ring or the ethylamine (B1201723) substituent.

Beyond ring-opening, the amine functional group of N-Ethyloxetan-3-amine offers a wealth of potential transformations. It can undergo standard reactions like oxidation, reduction, and substitution to create a diverse library of derivatives. Moreover, its basicity allows it to participate in reactions as a nucleophile or a base. The interplay between the reactivity of the amine and the latent reactivity of the oxetane ring is a fertile ground for discovery, potentially leading to the development of new catalysts, ligands, or complex molecular scaffolds for various chemical applications.

Q & A

Q. Data Insight :

| Factor | Impact on Yield/Purity | Optimal Range |

|---|---|---|

| Temperature (°C) | Purity ↑, particle size ↓ | 50–70 |

| Catalyst Loading (mol%) | Yield ↑ | 2–5 |

| Oxalic Acid Equivalents | Salt stability ↑ | 1.0–1.2 |

How does the oxalate counterion affect the physicochemical properties of N-Ethyloxetan-3-amine compared to other salts?

Basic Research Focus

The oxalate counterion enhances solubility in polar solvents (e.g., water, DMSO) and improves thermal stability compared to hydrochloride salts. Key considerations:

Q. Advanced Insight :

- Counterion Selection : Hydrochloride salts may exhibit faster dissolution but lower thermal stability (TGA ΔT decomposition for oxalate vs. hydrochloride = 220°C vs. 180°C) .

What analytical techniques are most effective for characterizing this compound and its degradation products?

Q. Advanced Research Focus

- HPLC-MS : Detects N-oxide derivatives (if oxidized) with soft ionization techniques (e.g., ESI) to preserve labile structures .

- NMR Spectroscopy : H and C NMR distinguish oxetane ring protons (δ 4.2–4.5 ppm) and ethyl group signals (δ 1.1–1.3 ppm) .

- XRD : Confirms salt formation via lattice parameters (e.g., d-spacing = 3.2 Å for oxalate vs. 4.1 Å for hydrochloride) .

Q. Methodology :

What mechanistic insights explain the oxidation or N-oxide formation of N-Ethyloxetan-3-amine under varying conditions?

Q. Advanced Research Focus

- Oxidation Pathways : Tertiary amines undergo N-oxidation via peroxides (e.g., HO) or enzymatic pathways (e.g., cytochrome P450). For oxetane derivatives, steric hindrance from the oxetane ring slows oxidation kinetics .

- Catalysts : MeReO selectively promotes N-oxide formation without ring-opening side reactions .

Q. Experimental Design :

- Kinetic Studies : Monitor oxidation rates under varying pH (3–9) and oxidant concentrations (0.1–1.0 M HO) .

How can computational methods aid in optimizing synthesis and predicting reactivity?

Q. Advanced Research Focus

- DFT Calculations : Predict transition states for alkylation or oxidation reactions. For example, Gibbs free energy (ΔG‡) for ethyl group transfer: ~25 kcal/mol .

- Machine Learning : LabMate.AI optimizes reaction parameters (e.g., solvent, catalyst) using historical data from analogous oxetane syntheses .

Q. Case Study :

- DEAc additive reduces ferrous oxalate particle size to 100 nm via adsorption on crystal facets . Similar strategies could control this compound morphology.

What strategies mitigate batch-to-batch variability in synthesis, and how are they validated?

Q. Advanced Research Focus

Q. Validation :

How do structural modifications to the oxetane or ethyl group influence biological activity?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.